Dipotassium platinum chloride

Platinum content Gravimetric efficiency Precursor stoichiometry

Researchers using Na₂PtCl₄ or Pt(IV) salts for cisplatin synthesis or nanoparticle fabrication face extra reduction steps, lower platinum gravimetric efficiency, and purity compromises. K₂PtCl₄ eliminates these bottlenecks: • ≥46.0% Pt content vs. ≥42.4% for sodium hydrate, reducing precursor mass per batch. • Direct Pt(II)→ligand substitution without reduction, enabling spontaneous electroless deposition unattainable with Pt(IV) sources. • 0.9 g/100 mL cold-water solubility-80% higher than K₂PtCl₆-supporting rapid room-temperature dissolution.

Molecular Formula Cl4K2Pt
Molecular Weight 415.1 g/mol
CAS No. 10025-99-7
Cat. No. B044914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipotassium platinum chloride
CAS10025-99-7
Synonymsammonium tetrachloroplatinite(II)
diammonium tetrachloroplatinate
dipotassium tetrachloroplatinate
potassium tetrachloroplatinate
tetrachloroplatinate
tetrachloroplatinate, diammonium salt
tetrachloroplatinate, dipotassium salt
tetrachloroplatinate, dirubidium salt
tetrachloroplatinate, potassium salt, (195)Pt-labeled
tetrachloroplatinate, sodium salt
tetrachloroplatinate, tetraammonium salt
tetrachloroplatinum dipotassium salt
Molecular FormulaCl4K2Pt
Molecular Weight415.1 g/mol
Structural Identifiers
SMILES[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Pt+2]
InChIInChI=1S/4ClH.2K.Pt/h4*1H;;;/q;;;;2*+1;+2/p-4
InChIKeyRVRDLMCWUILSAH-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

K₂PtCl₄: High-Purity Pt(II) Precursor


Dipotassium platinum chloride, formally potassium tetrachloroplatinate(II) (K₂PtCl₄, CAS 10025-99-7), is a ruby-red crystalline solid with density 3.38 g/mL at 25 °C, decomposing above approximately 250 °C . It is the most extensively utilized water-soluble Pt(II) precursor in coordination chemistry, delivering solubility of 10 g/L at 20 °C while remaining insoluble in ethanol . As the foundational reagent for cisplatin synthesis, platinum nanoparticle fabrication, and high-performance phosphorescent materials, its defined +2 oxidation state and well-characterized square-planar geometry directly govern downstream product quality, catalyst activity, and synthetic reproducibility .

Workflow
Pt(II) coordination chemistry and cisplatin analog synthesis
Selection Logic
High-purity water-soluble Pt(II) precursor with defined square-planar geometry
Procurement Context
Direct ligand substitution without prior reduction; supports electroless deposition workflows

Why K₂PtCl₄ Outperforms Analog Pt Salts


Although several tetrachloroplatinate(II) salts (Na⁺, NH₄⁺) and hexachloroplatinate(IV) complexes (K₂PtCl₆, H₂PtCl₆) are commercially available, they are not functionally interchangeable with K₂PtCl₄ in demanding applications. The potassium salt provides a uniquely advantageous combination of platinum gravimetric efficiency (≥46.0 % Pt versus ≥42.4 % for the sodium hydrate) and an aqueous solubility profile that the hexachloroplatinate analog cannot match (0.9 vs. 0.5 g/100 mL cold water) [1]. Critically, the Pt(II) oxidation state in K₂PtCl₄ supports direct ligand substitution without a prerequisite reduction step, enabling spontaneous electroless metal deposition that Pt(IV) sources cannot achieve at open circuit [2]. The quantitative evidence presented below demonstrates that substituting K₂PtCl₄ with an analog introduces measurable penalties in purity, synthetic yield, process simplicity, and final material performance.

Pt(IV) sources may not match deposition behavior
K₂PtCl₆ and H₂PtCl₆ require an applied reduction step; spontaneous electroless deposition may not transfer directly from K₂PtCl₄ workflows.
Sodium salt may shift gravimetric yield and purity profile
Na₂PtCl₄ hydrate delivers lower platinum content per gram; trace metal specification context may differ significantly for electronic-grade applications.
Ammonium analog limits aqueous processing routes
Ammonium tetrachloroplatinate(II) solubility and cation compatibility may not reproduce K₂PtCl₄ solution-handling characteristics.

K₂PtCl₄: Quantitative Evidence vs. Analogs


Platinum Gravimetric Efficiency

Commercial specifications for potassium tetrachloroplatinate(II) guarantee a minimum platinum content of 46.0% by weight , whereas the highest-grade sodium tetrachloroplatinate(II) hydrate is specified at only ≥42.4% Pt . This 3.6 percentage-point absolute difference translates to an 8.5% relative increase in platinum per gram of precursor. In practical terms, synthesizing 1.0 g of platinum metal requires 2.17 g of K₂PtCl₄ versus 2.36 g of Na₂PtCl₄·xH₂O, directly reducing precursor mass, shipping costs, and chemical waste.

Pt Gravimetric Efficiency
Head-to-head
≥46.0% Pt vs. ≥42.4% Pt
8.5% relative increase per gram
Supports precursor mass reduction and stoichiometric precision
Commercial specification comparison; metals basis assay context
Platinum content Gravimetric efficiency Precursor stoichiometry

Trace Metals Purity

Sigma-Aldrich supplies K₂PtCl₄ at 99.99% trace metals basis, with a maximum total trace metal impurity burden of ≤150.0 ppm . The highest commercially available sodium tetrachloroplatinate(II) hydrate (Premion® grade) is specified at 99.95% metals basis , which implies an allowable impurity ceiling approximately three times higher (~500 ppm). For applications in phosphorescent organic light-emitting diode (PHOLED) fabrication or single-atom catalysis, where parts-per-million levels of foreign metals can quench luminescence or poison active sites, this difference is functionally significant.

Trace Metals Purity
Specification review
99.99% vs. 99.95% metals basis
Impurity ceiling ≤150 ppm vs. ≈500 ppm
Supports electronic-grade material selection and catalyst poisoning review
Sigma-Aldrich vs. Premion® product lines; lot-specific verification recommended
Trace metals purity Impurity threshold Electronic-grade precursors

Cold-Water Solubility

Compiled solubility data show K₂PtCl₄ achieves 0.9 g/100 mL in cold water, compared to 0.5 g/100 mL for potassium hexachloroplatinate(IV) (K₂PtCl₆) [1]. This 80% solubility advantage at ambient temperature allows the preparation of more concentrated stock solutions without heating, thereby avoiding thermal decomposition that can generate metallic platinum impurities. At elevated temperature, both salts converge (K₂PtCl₄: 5.3 g/100 mL; K₂PtCl₆: 5.2 g/100 mL hot), but the cold-water differential is decisive for workflows where heating is impractical or undesirable.

Cold-Water Solubility
Method context
0.9 vs. 0.5 g/100 mL cold water
80% higher at ambient temperature
Supports ambient-temperature solution preparation and thermal degradation avoidance
Compiled literature data; solubility in 100 mL H₂O context
Aqueous solubility Solution processing Precursor handling

Radiopharmaceutical Precursor Purity

In the microscale synthesis of ¹⁹⁵ᵐPt-labeled CHIP (cis-dichlorotrans-dihydroxo-bis(isopropylamine)platinum(IV)), the use of pure, pre-isolated K₂PtCl₄ instead of Na₂PtCl₄ generated in situ leads to a substantially purer final product and usually eliminates the recrystallization step for the CHIP precursor cis-Pt(i-PrNH₂)₂Cl₂ [1]. Eliminating one purification step reduces process time, minimizes radioactive waste volume, and improves overall radiochemical yield, which is critical given the 4-day half-life of ¹⁹⁵ᵐPt.

Radiopharmaceutical Purity
Head-to-head
Substantially purer CHIP product; recrystallization typically unnecessary
Elimination of one purification step
Supports radiochemical yield improvement and process-time reduction
Microscale ¹⁹⁵ᵐPt-CHIP synthesis; Hoeschele et al. method context
Radiopharmaceutical synthesis CHIP precursor Process purity

Electroless Platinum Deposition

Electrochemical studies comparing K₂PtCl₄ (Pt(II)) and H₂PtCl₆ (Pt(IV)) aqueous solutions revealed a critical behavioral difference: bare n-Si wafers immersed in K₂PtCl₄ solution under open-circuit conditions spontaneously deposit Pt particles, whereas immersion in H₂PtCl₆ solution yields no deposition [1]. This is mechanistically explained by the standard reduction potentials—PtCl₄²⁻ + 2e⁻ → Pt + 4Cl⁻ (E° = 0.758 V vs. SHE) proceeds directly, while PtCl₆²⁻ must first be reduced to PtCl₄²⁻ (E° = 0.726 V vs. SHE) before metal deposition can occur, requiring an externally applied potential [2].

Electroless Pt Deposition
Head-to-head
Spontaneous deposition vs. no deposition at open circuit
Binary outcome: Pt(II) vs. Pt(IV) on n-Si
Supports electroless metallization workflows without external potential
ECS 216th Meeting (2009); EQCM study context, Electrochimica Acta 2015
Electroless deposition Semiconductor metallization Electrochemical behavior

Platinum Nanoparticle Size Control

Transmission electron microscopy (TEM) analysis of Pt nanoparticles synthesized from K₂PtCl₄ using a nata de coco matrix and NaBH₄ reduction yielded an average particle diameter of 1 nm [1]. In contrast, Pt nanoparticles prepared from Na₂PtCl₄ under analogous aqueous reduction with NaBH₄ and citrate stabilizer exhibited a size distribution of 2–6 nm [2]. Although synthesis matrices differ somewhat between studies, the potassium salt consistently favors smaller primary particle formation, attributed to cation-mediated nucleation kinetics. This size reduction translates to a theoretical surface-area-to-volume ratio increase of approximately 2–6 fold.

Pt Nanoparticle Size
Cross-study comparable
Average 1 nm vs. 2–6 nm (TEM)
Estimated 2–6× surface area enhancement
Supports high-surface-area catalyst precursor selection
Different synthesis matrices; cation-mediated nucleation kinetics context
Platinum nanoparticles Size control Catalyst precursor

K₂PtCl₄: Optimal Application Scenarios


Cisplatin & Pt(II) Anticancer Drug Synthesis

K₂PtCl₄ is the preferred starting material for cisplatin (cis-[Pt(NH₃)₂Cl₂]) synthesis via the Dhara method and its microwave-optimized variants. The high platinum content (≥46.0% Pt) and 99.99% trace metals purity minimize stoichiometric excess and impurity carryover, while the well-defined Pt(II) oxidation state enables direct ligand substitution by ammonia without a prior reduction step. In comparative radiopharmaceutical synthesis, pure K₂PtCl₄ yields substantially purer product and can eliminate the recrystallization of intermediates entirely [1], a critical advantage in ¹⁹⁵ᵐPt-cisplatin production where time and radiochemical purity are paramount.

Platinum Nanoparticle Catalyst Fabrication

K₂PtCl₄ serves as the precursor of choice for synthesizing ultra-small platinum nanoparticles (down to 1 nm average diameter) [2] that maximize catalytic surface area per gram of precious metal. The 80% cold-water solubility advantage over K₂PtCl₆ [3] enables rapid, room-temperature dissolution at higher concentrations, accelerating batch preparation for wet-chemical reduction routes. These sub-2 nm particles are directly applicable as electrocatalysts in proton-exchange membrane fuel cells and electrolyzers, where size-dependent activity gains are well documented.

Electroless Pt Deposition for Semiconductors

K₂PtCl₄ uniquely supports spontaneous electroless Pt deposition on n-type silicon at open circuit—a behavior not exhibited by H₂PtCl₆ or other Pt(IV) sources [4]. This property simplifies the fabrication of Pt-coated semiconductor electrodes, sensors, and catalytic surfaces by eliminating the need for external potentiostats or reducing-agent baths. The direct Pt(II)→Pt(0) reduction pathway (E° = 0.758 V vs. SHE) proceeds without the intermediate Pt(IV)→Pt(II) reduction step required by hexachloroplatinate precursors [5], yielding cleaner deposits with fewer processing artifacts.

Radiopharmaceutical ¹⁹⁵mPt Precursor Synthesis

The defined stoichiometry and high purity of commercially available K₂PtCl₄ make it the standard precursor for synthesizing ¹⁹⁵ᵐPt-radiolabeled platinum drugs for pharmacokinetic and biodistribution studies. As demonstrated in CHIP synthesis [1], using pure K₂PtCl₄ eliminates the variability associated with in situ-generated Na₂PtCl₄ and can render recrystallization unnecessary, reducing radiation exposure to personnel and improving radiochemical yield. The higher Pt content (≥46.0% vs. ≥42.4% for the sodium hydrate) also reduces the mass of radioactive precursor required per synthesis batch.

Application
Selection Property
Validation Focus
Cisplatin and Pt(II) complex synthesis
High Pt gravimetric efficiency; trace metals purity
Intermediate purity and recrystallization-step elimination context
Platinum nanoparticle catalyst fabrication
Ambient-temperature solubility; ultra-small particle nucleation
Electrocatalytic surface area and size-distribution endpoints
Electroless Pt deposition for semiconductors
Spontaneous Pt(II) reduction without applied potential
Open-circuit deposition behavior and film morphology review
Radiopharmaceutical precursor synthesis
Defined stoichiometry; commercial high-purity availability
Radiochemical yield and process-time reduction endpoints

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